

2-Acetamidobenzamide-d3 chemical properties and structure

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Compound of Interest

Compound Name: 2-Acetamidobenzamide-d3

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An In-Depth Technical Guide to 2-Acetamidobenzamide-d3

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **2-Acetamidobenzamide-d3**, a deuterated isotopologue of 2-Acetamidobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity and Properties

2-Acetamidobenzamide-d3 is the deuterated form of 2-Acetamidobenzamide, where the three hydrogen atoms on the acetyl methyl group are replaced by deuterium. This isotopic labeling is crucial for use as an internal standard in quantitative mass spectrometry-based assays. The parent compound, 2-Acetamidobenzamide, is a member of the benzamide class and has been identified as a naturally occurring antibiotic and antifungal agent isolated from *Streptomyces aurantiogriseus*.^[1]

Chemical Structure

The structure consists of a benzamide core with an acetamido group substituted at the ortho-(position 2) position. The "-d3" designation specifies the location of the deuterium atoms on the terminal methyl group of the acetyl moiety.

Parent Compound: 2-Acetamidobenzamide Deuterated Compound: **2-Acetamidobenzamide-d3**

Physicochemical and Structural Data

The following tables summarize the key quantitative data for both 2-Acetamidobenzamide and its deuterated analogue. Data for the parent compound is provided for reference, as many physical properties are nearly identical.

Table 1: Structural and Identification Data

Property	2-Acetamidobenzamide	2-Acetamidobenzamide-d3
IUPAC Name	2-acetamidobenzamide[1]	2-(acetyl-d3)aminobenzamide
Synonyms	o-Acetamidobenzamide, N-Acetylanthranilamide, NP-101A[1]	N-(2-carbamoylphenyl)acetamide-d3
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂ [1]	C ₉ H ₇ D ₃ N ₂ O ₂
SMILES	CC(=O)NC1=CC=CC=C1C(=O)N[1]	[2H]C([2H])C(=O)NC1=CC=CC=C1C(=O)N
InChIKey	WFKPHYKFAOXUTI-UHFFFAOYSA-N[1]	WFKPHYKFAOXUTI-QYYHMSGXSA-N

Table 2: Physicochemical Properties

Property	2-Acetamidobenzamide	2-Acetamidobenzamide-d3
Molecular Weight	178.19 g/mol [1]	181.21 g/mol
Exact Mass	178.0742 g/mol [1]	181.0930 g/mol
Melting Point	Information not available	Information not available
Boiling Point	Information not available	Information not available
Solubility	Information not available	Information not available
Physical State	Crystalline solid (predicted)	Solid (predicted)

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Acetamidobenzamide-d3** is not readily available in the cited literature, a general synthetic pathway can be proposed based on standard organic chemistry principles and methods used for analogous compounds.

Proposed Synthesis Protocol

The synthesis would logically involve the acylation of 2-aminobenzamide (anthranilamide) with a deuterated acylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride.

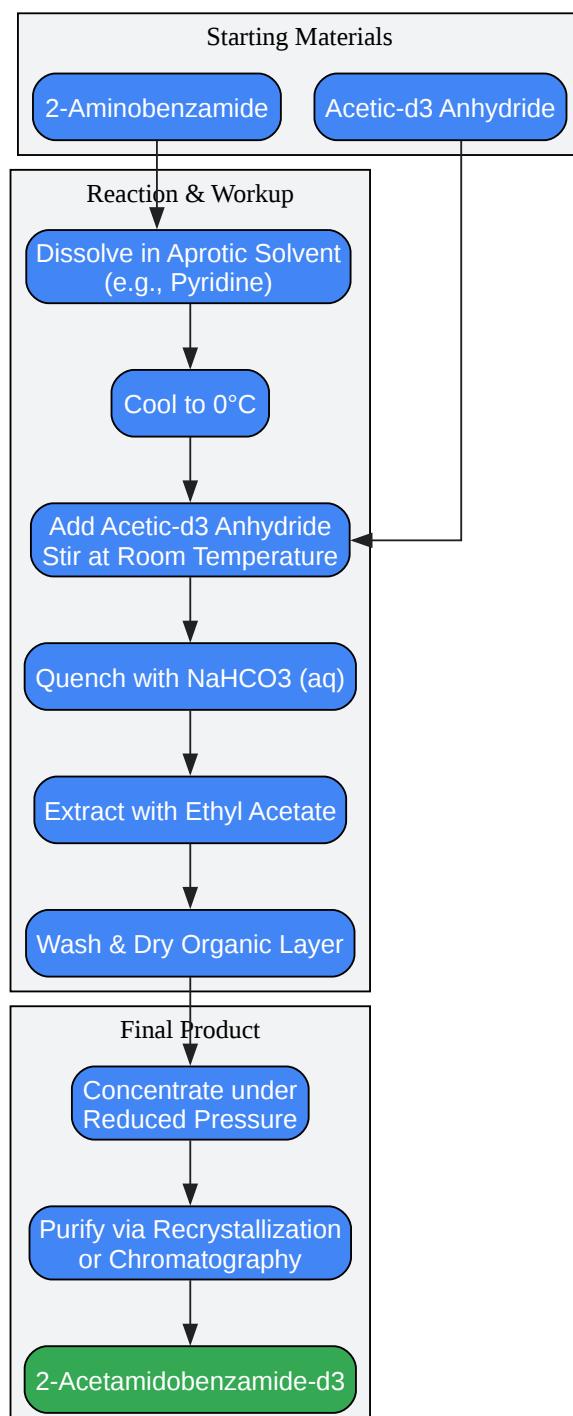
Reaction: 2-Aminobenzamide + Acetic-d3 Anhydride → **2-Acetamidobenzamide-d3** + Acetic-d3 Acid

Detailed Methodology:

- **Dissolution:** Dissolve 2-aminobenzamide in a suitable aprotic solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.
- **Addition of Reagent:** Add deuterated acetic anhydride (or acetyl-d3 chloride) dropwise to the stirred solution.
- **Reaction:** Allow the mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure **2-Acetamidobenzamide-d3**.



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Fig. 1: General workflow for the synthesis of **2-Acetamidobenzamide-d3**.

Analytical Characterization

The structure and purity of **2-Acetamidobenzamide-d3** are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be very similar to the non-deuterated parent compound, with characteristic aromatic proton signals between 7.0 and 8.5 ppm. The key difference will be the absence of the singlet corresponding to the acetyl methyl protons (typically around 2.1 ppm), confirming successful deuteration. The two amide protons (-NH- and -CONH₂) will appear as broad singlets that are exchangeable with D₂O.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons and the six aromatic carbons. The signal for the deuterated methyl carbon (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to carbon-deuterium coupling and will be shifted slightly upfield compared to the -CH₃ signal in the parent compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic incorporation.

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Mass: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 182.10. The molecular ion in high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The 3-dalton mass shift compared to the parent compound (m/z 179.08 for [M+H]⁺) provides definitive evidence of deuteration.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

- N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amides.

- C=O Stretching (Amide I): Strong absorption bands around $1680\text{-}1640\text{ cm}^{-1}$ are characteristic of the carbonyl groups in both amide functionalities.[2]
- C-D Stretching: The C-D stretching vibrations of the deuterated methyl group will appear in the range of $2250\text{-}2100\text{ cm}^{-1}$, a region that is typically clear in the spectrum of the non-deuterated analogue. This provides further confirmation of isotopic labeling.

Biological Activity and Signaling

While **2-Acetamidobenzamide-d3** is primarily used as an analytical standard, the parent compound and its derivatives exhibit significant biological activity. Derivatives of 2-acetamidobenzamide have been investigated for their antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562).[3][4]

Mechanism of Action: Apoptosis Induction

Studies on N-substituted benzamides and 2-acetamidobenzamide derivatives show that their antiproliferative effects are often mediated by the induction of apoptosis and cell cycle arrest.[3][4][5] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.[6]

Key Events in the Signaling Pathway:

- Cell Stress & G2/M Arrest: The compound induces cellular stress, leading to an arrest in the G2/M phase of the cell cycle.[5][6]
- Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to the release of cytochrome c from the mitochondria into the cytosol.[6]
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.[6]
- Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then proceeds to activate effector caspases, primarily caspase-3.[3][4][6]

- Execution of Apoptosis: Caspase-3 carries out the final steps of apoptosis by cleaving key cellular substrates, resulting in DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.



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Fig. 2: Intrinsic apoptosis pathway induced by benzamide derivatives.

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